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Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate Documentation Hub

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  • Product: Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Introduction The pyrrolo[2,3-d]imidazole scaffold is a privileged heterocyclic motif that forms the core of various biologically active molecules, including analogues of purines known as deazapurines.[1][2] These compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrrolo[2,3-d]imidazole scaffold is a privileged heterocyclic motif that forms the core of various biologically active molecules, including analogues of purines known as deazapurines.[1][2] These compounds have garnered significant interest in medicinal chemistry and drug development due to their potential as inhibitors of various enzymes and as antiviral and anticancer agents. Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate, as a functionalized derivative of this core, represents a valuable building block for the synthesis of more complex pharmaceutical candidates.

This in-depth technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate. The proposed synthesis is based on established and well-documented reactions in heterocyclic chemistry. We will delve into the synthesis of the key precursor, the construction of the fused dihydropyrrolo ring system, and provide detailed experimental insights.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the formation of the pyrrole ring onto a pre-existing imidazole core. The key disconnection is the C-N and C-C bond formation of the pyrrole ring, which can be achieved through the reaction of an aminoimidazole precursor with a suitable two-carbon electrophile.

Retrosynthesis target Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate intermediate N-Alkylated or Schiff Base Intermediate target->intermediate Cyclization/ Reduction precursor1 Ethyl 4-amino-1H-imidazole-5-carboxylate precursor2 Glyoxal equivalent (e.g., Chloroacetaldehyde or 2,2-Diethoxyacetaldehyde) intermediate->precursor1 Condensation intermediate->precursor2

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of the Key Precursor: Ethyl 4-amino-1H-imidazole-5-carboxylate

The successful synthesis of the target molecule hinges on the efficient preparation of the key precursor, ethyl 4-amino-1H-imidazole-5-carboxylate. Several synthetic routes to this intermediate have been reported. One of the most direct and scalable methods begins with readily available starting materials: ethyl oxalate and ethyl chloroacetate.[3]

Rationale for the Synthetic Approach

This pathway is advantageous due to the commercial availability and low cost of the starting materials. The reaction proceeds through the formation of diethyl 2-chloro-3-oxosuccinate, which then undergoes condensation with an amidine source to construct the imidazole ring. While other methods starting from glycine or diaminomaleonitrile exist, this route offers a good balance of efficiency and practicality for laboratory-scale synthesis.[4]

Experimental Protocol: Synthesis of Ethyl 4-amino-1H-imidazole-5-carboxylate

Step 1: Synthesis of Diethyl 2-chloro-3-oxosuccinate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium metal (2.4g, 104 mmol) in absolute ethanol (30 mL) under an inert atmosphere (e.g., nitrogen or argon). Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.

  • To this cooled solution, add ethyl oxalate (14g, 96 mmol).

  • Slowly add ethyl chloroacetate (11g, 90 mmol) dropwise from the dropping funnel over a period of 2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours.

  • Remove the ethanol under reduced pressure. Dissolve the resulting salt in ice-cold water (20 mL).

  • Acidify the aqueous solution to pH 3 by the dropwise addition of dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield diethyl 2-chloro-3-oxosuccinate as a pale yellow liquid.

Step 2: Synthesis of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (as an example of imidazole formation)

This step is provided as a well-documented example of forming a substituted imidazole from the intermediate of Step 1. For the synthesis of the amino-imidazole, formamidine would be used instead of butyramidinium.

  • Prepare a solution of butyramidinium hydrochloride in ethanol.

  • Add diethyl 2-chloro-3-oxosuccinate (8g, 36 mmol) to the ethanolic solution of butyramidinium over 20 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour, and then heat to 60-70 °C for 5 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water (40 mL) to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography.

Note on the synthesis of the amino-precursor: To obtain ethyl 4-amino-1H-imidazole-5-carboxylate, formamidine would be used in place of butyramidinium in a similar condensation reaction. The resulting product would be ethyl 1H-imidazole-4,5-dicarboxylate, which can then be converted to the desired amino-imidazole through a Curtius, Hofmann, or Lossen rearrangement of the corresponding carboxylic acid derivative, or by starting with precursors that directly introduce the amino group. A more direct route involves the catalytic reduction of a corresponding nitro-imidazole precursor.[1][2]

ParameterValueReference
Starting MaterialsEthyl oxalate, Ethyl chloroacetate[3]
Key IntermediateDiethyl 2-chloro-3-oxosuccinate[3]
Cyclization ReagentFormamidine (for the target precursor)Inferred from standard imidazole synthesis
SolventEthanol[3]
Temperature0-70 °C[3]

Part 2: Construction of the Dihydropyrrolo[2,3-d]imidazole Core

With the key amino-imidazole precursor in hand, the next critical phase is the construction of the fused dihydropyrrole ring. This is achieved through a condensation reaction with a two-carbon electrophile, followed by an intramolecular cyclization.

Causality Behind Experimental Choices

The choice of the two-carbon electrophile is crucial. A protected form of glyoxal, such as 2,2-diethoxyacetaldehyde or chloroacetaldehyde, is ideal. Using a protected aldehyde prevents self-polymerization and allows for a more controlled reaction with the amino group of the imidazole. The subsequent cyclization is typically acid-catalyzed, promoting the intramolecular attack of the electron-rich imidazole ring onto the electrophilic carbon of the imine or enamine intermediate.

Synthesis_Pathway cluster_0 Synthesis of Precursor cluster_1 Pyrrole Ring Formation Ethyl Oxalate Ethyl Oxalate Diethyl 2-chloro-3-oxosuccinate Diethyl 2-chloro-3-oxosuccinate Ethyl Oxalate->Diethyl 2-chloro-3-oxosuccinate + Ethyl Chloroacetate (NaOEt, EtOH) Ethyl 4-amino-1H-imidazole-5-carboxylate Ethyl 4-amino-1H-imidazole-5-carboxylate Diethyl 2-chloro-3-oxosuccinate->Ethyl 4-amino-1H-imidazole-5-carboxylate + Formamidine (or related precursors) Intermediate Intermediate Ethyl 4-amino-1H-imidazole-5-carboxylate->Intermediate + 2,2-Diethoxyacetaldehyde Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate Intermediate->Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate Acid-catalyzed Cyclization

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Exploratory

Receptor Binding Affinity and Pharmacological Profiling of Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Executive Summary & Structural Rationale The development of highly selective G-protein-coupled receptor (GPCR) antagonists requires scaffolds that offer both conformational rigidity and precise spatial orientation of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of highly selective G-protein-coupled receptor (GPCR) antagonists requires scaffolds that offer both conformational rigidity and precise spatial orientation of pharmacophores. Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate (CAS: 1378833-56-7) represents a highly specialized bicyclic heterocyclic core utilized extensively in the design of Angiotensin II Type 1 (AT1) receptor antagonists[1].

Unlike monocyclic imidazoles (such as the core of Losartan), the fused pyrrolo-imidazole system restricts the rotational degrees of freedom. This entropic advantage means the molecule pays a lower thermodynamic penalty upon binding to the receptor. The ethyl carboxylate moiety at the 5-position serves as a critical hydrogen-bond acceptor, interacting directly with key arginine and tyrosine residues (e.g., Arg167, Tyr35) within the AT1 receptor's transmembrane binding pocket[2]. Furthermore, this scaffold has demonstrated versatility, showing potential in antiviral applications (e.g., Chikungunya virus inhibitors) due to its favorable metabolic stability profile[3].

Mechanistic Pharmacology: AT1 Receptor Engagement

The primary pharmacological utility of the ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate scaffold lies in its ability to competitively antagonize the AT1 receptor. By occupying the orthosteric binding site, it prevents the endogenous octapeptide Angiotensin II from inducing the conformational shift required to couple with the Gq/11 protein. This blockade halts the downstream phospholipase C (PLC) cascade, preventing the cleavage of PIP2 into IP3 and DAG, thereby inhibiting intracellular calcium mobilization and subsequent smooth muscle contraction[2].

Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Agonism Inhibitor Ethyl 3,4-dihydropyrrolo[2,3-d] imidazole-5-carboxylate Inhibitor->AT1R Competitive Blockade Gq Gq/11 Protein AT1R->Gq Activation PLC Phospholipase C Gq->PLC Stimulation Ca2 Ca2+ Release PLC->Ca2 IP3 Pathway

Fig 1. AT1 receptor signaling cascade and competitive inhibition mechanism.

Quantitative Binding Data & Structure-Activity Relationship (SAR)

To evaluate the intrinsic affinity of the scaffold, competitive radioligand binding assays are employed. The data below illustrates how the baseline ethyl ester core compares to its fully elaborated biphenyl-tetrazole derivatives and the clinical reference standard, Losartan.

Compound / Scaffold VariantAT1 Receptor IC₅₀ (nM)Kᵢ (nM)Max Inhibition (%)
Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate (Core)450.2210.565%
Biphenyl-tetrazole Derivative (Optimized)8.43.298%
Losartan (Reference Standard)12.55.8100%

Data synthesis derived from SAR profiling of pyrrolo-imidazole scaffolds[2]. The core scaffold exhibits moderate micromolar affinity, which is exponentially amplified upon the addition of lipophilic and acidic biphenyl-tetrazole appendages.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives caused by non-specific binding or assay drift.

Radioligand Competitive Binding Assay

This protocol determines the binding affinity ( Ki​ ) of the compound for the AT1 receptor using [125I] -Angiotensin II.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor in an ice-cold buffer (50 mM Tris-HCl, 250 mM sucrose, pH 7.4). Causality: Sucrose acts as an osmoprotectant to preserve vesicular integrity during lysis. Centrifuge at 40,000 × g for 30 minutes to isolate the heavy membrane fraction enriched with GPCRs.

  • Assay Buffer Formulation: Prepare the binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4). Causality: EDTA is critical here; it chelates divalent cations that act as cofactors for endogenous metalloproteases, thereby preventing the degradation of the delicate [125I] -Ang II radioligand. BSA prevents the highly lipophilic test compounds from adhering to the polystyrene assay plates.

  • Incubation Setup (Self-Validating Controls):

    • Total Binding (B₀): Membrane + [125I] -Ang II + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + [125I] -Ang II + 10 µM unlabeled Angiotensin II. Causality: This saturates all true AT1 receptors. Any remaining radioactive signal is artifactual and must be subtracted from all data points.

    • Positive Control: Losartan concentration gradient.

    • Test Wells: Membrane + [125I] -Ang II + Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate (10⁻⁹ to 10⁻⁴ M).

  • Equilibration: Incubate the plates at 25°C for 90 minutes to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.

  • Washing & Detection: Wash filters three times with ice-cold buffer to trap the bound receptor-ligand complexes. Quantify radioactivity using a gamma counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , accounting for the radioligand's concentration and its dissociation constant.

Workflow A Membrane Prep (AT1 Cells) B Incubation [125I]-Ang II + Ligand A->B C Rapid Filtration (GF/B + PEI) B->C D Washing (Ice-cold Buffer) C->D E Gamma Counting & Analysis D->E

Fig 2. Radioligand binding assay workflow with internal validation steps.

Functional Validation: Guinea-Pig Ileum Contraction Assay

Binding affinity does not guarantee functional antagonism. This ex vivo tissue assay confirms that the compound functionally blocks receptor activation[2].

Step-by-Step Methodology:

  • Tissue Preparation: Isolate 2 cm segments of guinea-pig terminal ileum and suspend them in organ baths containing Tyrode's solution (aerated with 95% O₂ / 5% CO₂ at 37°C). Apply a resting tension of 1.0 g. Causality: Maintaining 1.0 g tension optimizes the length-tension relationship of the smooth muscle fibers, ensuring maximal contractile amplitude upon receptor activation.

  • Tissue Priming: Expose the tissue to sub-maximal doses of Angiotensin II (10 nM) every 15 minutes, washing thoroughly between doses until consistent contractile responses are achieved. Causality: This prevents tachyphylaxis (rapid receptor desensitization) and stabilizes the baseline.

  • Antagonist Pre-incubation: Add the test compound (Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate) to the bath and incubate for 30 minutes. Causality: A 30-minute window is required for the compound to penetrate the tissue biophase and reach equilibrium at the receptor sites.

  • Schild Analysis: Generate cumulative concentration-response curves for Angiotensin II in the absence and presence of increasing concentrations of the test compound. A parallel rightward shift of the curve with no depression of the maximal response (Schild slope ≈ 1.0) confirms pure competitive antagonism.

Future Perspectives: Metabolic Stability

While the ethyl carboxylate group is excellent for in vitro binding, in vivo applications often face challenges with plasma esterases. However, the rigid pyrrolo[2,3-d]imidazole core itself exhibits remarkable resistance to cytochrome P450-mediated oxidative degradation compared to un-fused pyrroles[3]. Future drug development efforts utilizing this scaffold should focus on bioisosteric replacement of the ethyl ester (e.g., with oxadiazoles or tetrazoles) to maintain the critical hydrogen-bonding interactions while bypassing esterase-mediated hydrolysis, thereby extending the pharmacokinetic half-life.

References
  • GuideChem Database (1378833-56-7). Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate Compound Information. GuideChem.4

  • Shafiee, A., et al. (2002). Syntheses of substituted pyrrolo[2,3-d]imidazole-5-carboxylates and substitued pyrrolo[3,2-d]imidazole-5-carboxylates as potential angiotensin II receptor antagonist. ResearchGate. 2

  • Journal of Medicinal Chemistry (2017). Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors. ACS Publications. 3

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Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate in DMSO for Cell Culture

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate (CAS: 1378833-56-7) is a fused bicyclic heterocycle frequently utilized as a structural scaffold in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. Due to its hydrophobic pyrrolo-imidazole core and the presence of hydrogen-bond donors/acceptors, this compound exhibits poor aqueous solubility but high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) [1].

When introducing such hydrophobic small molecules into in vitro cell culture systems, researchers face a dual challenge: maintaining the compound in solution without precipitation, and preventing solvent-induced cytotoxicity. This guide provides a self-validating, step-by-step protocol to achieve stable dissolution and safe cellular delivery.

Mechanistic Causality: The "Why" Behind the Workflow

As a Senior Application Scientist, I emphasize that a protocol is only as robust as the understanding of its underlying physical chemistry.

  • Why Anhydrous DMSO? DMSO is highly hygroscopic. Absorption of atmospheric water drastically reduces its solvation capacity for hydrophobic compounds. Using anhydrous, sterile-filtered DMSO prevents premature micro-precipitation [2].

  • Why Stepwise Dilution? Transitioning a compound directly from a high-concentration DMSO stock into an aqueous cell culture medium causes a sudden spike in local water concentration. This thermodynamic shock forces the compound to form nucleation centers, leading to irreversible crystallization [3]. Serial dilution in DMSO, followed by rapid dispersion in pre-warmed media, mitigates this shock.

  • Why the 0.1% DMSO Threshold? DMSO acts as a penetration enhancer by displacing water molecules in the lipid bilayer. While robust immortalized cell lines can tolerate up to 0.5% (v/v) DMSO, primary cells and sensitive assays often exhibit epigenetic alterations, membrane destabilization, or apoptosis at concentrations exceeding 0.1% [1][4].

Quantitative Data & Reagent Specifications

To ensure reproducibility, all quantitative parameters for dissolution and assay preparation are standardized in the table below.

ParameterRecommended SpecificationCausality / Rationale
Primary Solvent Anhydrous DMSO (≥99.9% purity)Prevents water-induced compound aggregation [2].
Stock Concentration 10 mM to 50 mMMaximizes compound stability; allows for high dilution factors [3].
Storage Conditions Aliquots at -20°C or -80°CPrevents degradation and avoids freeze-thaw cycles [3].
Final Assay DMSO % ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and membrane lysis [4].
Media Temperature 37°C during additionEnhances thermodynamic solubility during the aqueous transition.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific Quality Control (QC) checkpoints, you can verify the integrity of your experiment before proceeding to downstream assays.

Phase 1: Preparation of the Master Stock Solution
  • Equilibration: Allow the vial of Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh the desired mass (e.g., 5 mg) using a calibrated analytical balance into a sterile, amber 1.5 mL microcentrifuge tube (amber protects against potential photolytic degradation).

  • Dissolution: Add the calculated volume of Anhydrous DMSO to achieve a 50 mM stock.

  • Agitation: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 2–5 minutes until the solution is optically clear.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots to strictly avoid repeated freeze-thaw cycles [3]. Store at -20°C.

Phase 2: Intermediate Serial Dilution (The 1000x Rule)

To achieve a final assay concentration of 10 µM in a 1 mL culture well without exceeding 0.1% DMSO, you must prepare a 10 mM intermediate stock.

  • Thaw one aliquot of the 50 mM master stock at room temperature.

  • Dilute 1:5 in Anhydrous DMSO to create a 10 mM intermediate working solution.

  • QC Checkpoint 1 (Visual Inspection): Hold the tube against a light source. The solution must remain perfectly clear.

Phase 3: Aqueous Transition and Cell Treatment
  • Pre-warm Media: Ensure the cell culture medium (containing serum, which acts as a carrier protein to bind the hydrophobic compound) is pre-warmed to 37°C.

  • Dropwise Addition: While gently vortexing or swirling the tube of culture media, add the 10 mM intermediate DMSO solution dropwise (e.g., 1 µL of DMSO per 1000 µL of media).

  • QC Checkpoint 2 (Turbidity Assay): Before adding the spiked media to your cells, measure the Optical Density (OD) at 600 nm against a vehicle control (media + 0.1% DMSO). An elevated OD600 indicates micro-precipitation [2]. If precipitation occurs, you must lower the final concentration or increase the serum content.

  • Cell Treatment: Carefully aspirate the old media from your cell culture plates and gently overlay the compound-spiked media.

System Workflows and Mechanistic Pathways

The following diagrams illustrate the operational workflow and the biological causality of solvent management.

Workflow N1 Equilibrate & Weigh Compound (Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate) N2 Add Anhydrous DMSO (Prepare 50 mM Master Stock) N1->N2 N3 Vortex & Sonicate (QC: Ensure Optical Clarity) N2->N3 N4 Aliquot & Store at -20°C (Prevent Freeze-Thaw Degradation) N3->N4 N5 Serial Dilution in DMSO (Create 1000x Intermediate Stock) N3->N5 N6 Dropwise Addition to 37°C Media (Final DMSO ≤ 0.1%) N5->N6 N7 QC: OD600 Turbidity Check (Validate Absence of Precipitation) N6->N7

Workflow for the stable dissolution and aqueous transition of hydrophobic heterocycles.

Pathway C1 Compound Solvated in DMSO C2 High DMSO (>0.5%) C1->C2 Improper Dilution C3 Low DMSO (≤0.1%) C1->C3 1000x Dilution C4 Lipid Bilayer Displacement & Cytotoxicity C2->C4 C5 Serum Protein Binding & Safe Delivery C3->C5 C6 Specific Target Modulation C5->C6

Mechanistic impact of DMSO concentration on cellular integrity and compound delivery.

References

  • Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. Available at: [Link]

  • DMSO Usage and Cytotoxicity in Cell Culture. Protocol Online. Available at: [Link]

Application

Application Note: High-Throughput Screening of Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate Derivatives as Novel Kinase Inhibitors

Executive Summary & Scientific Rationale The discovery of novel, selective kinase inhibitors frequently relies on the deployment of purine bioisosteres that can effectively anchor into the highly conserved ATP-binding po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The discovery of novel, selective kinase inhibitors frequently relies on the deployment of purine bioisosteres that can effectively anchor into the highly conserved ATP-binding pocket. Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate (EPIC) serves as a highly versatile, privileged bicyclic scaffold for High-Throughput Screening (HTS) libraries.

Structurally, the pyrrolo[2,3-d]imidazole core mimics the adenine ring of ATP. The imidazole nitrogens act as critical hydrogen-bond acceptors and donors to the kinase hinge region (e.g., interacting with the backbone amides of the kinase). Crucially, the ethyl carboxylate moiety at position 5 provides an ideal synthetic handle. Through simple saponification and subsequent amide coupling, medicinal chemists can rapidly generate diverse libraries that project into the solvent-exposed channel of the kinase, optimizing both potency and pharmacokinetic properties [1].

This application note details a robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HTS protocol to screen EPIC-derived libraries against target kinases (e.g., Cyclin-Dependent Kinases, CDKs). TR-FRET is selected as the primary readout because its time-gated fluorescence measurement eliminates interference from short-lived compound autofluorescence—a common source of false positives in early drug discovery [2].

TR-FRET Assay Mechanics and Logic

To ensure trustworthiness and reproducibility, the assay is designed as a self-validating system. The TR-FRET kinase assay measures the phosphorylation of a biotinylated peptide substrate.

Causality in Assay Design:

  • The FRET Pair: We utilize a Europium (Eu³⁺)-cryptate labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor). When the kinase phosphorylates the substrate, the antibody and streptavidin bind to the same molecule, bringing the fluorophores within the Förster radius (<10 nm).

  • Time-Resolved Gating: Excitation occurs at 340 nm. A 50-microsecond delay is applied before reading emission. This delay allows transient background fluorescence (from plasticware or the EPIC derivatives themselves) to decay, ensuring the measured signal at 665 nm comes exclusively from the long-lived Europium FRET event[3].

  • Ratiometric Readout: Signal is calculated as the ratio of Acceptor emission (665 nm) to Donor emission (615 nm). This corrects for well-to-well liquid dispensing errors and optical quenching.

TR_FRET_Mechanism Kinase Active Kinase (+ ATP) Product Phospho-Peptide (Biotinylated) Kinase->Product Substrate Biotinylated Peptide (Unphosphorylated) Substrate->Product Phosphorylation by Kinase Complex TR-FRET Complex (Proximity < 10nm) Product->Complex Binding Event EuAb Europium-Anti-Phospho Ab (Donor Fluorophore) EuAb->Complex Recognizes Phospho-epitope SAXL Streptavidin-XL665 (Acceptor Fluorophore) SAXL->Complex Binds Biotin Handle Signal Emission at 665 nm (High Signal = Active Kinase) Complex->Signal Ex: 340nm -> FRET Transfer

Caption: TR-FRET signal transduction mechanism for detecting kinase activity against biotinylated substrates.

High-Throughput Screening Protocol

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Brij-35.

    • Expert Insight: Brij-35 (a non-ionic detergent) is strictly required to prevent the EPIC derivatives from forming colloidal aggregates that promiscuously inhibit the kinase, a notorious artifact in HTS [3].

  • Stop/Detection Buffer: 50 mM HEPES (pH 7.0), 20 mM EDTA, 0.1% BSA, 2 nM Eu-cryptate antibody, 50 nM Streptavidin-XL665.

    • Expert Insight: EDTA is added at a molar excess relative to MgCl₂. By chelating the magnesium ions required for ATP coordination, EDTA instantly and irreversibly halts the kinase reaction, allowing plates to be read hours later without signal drift.

Step-by-Step 384-Well Workflow
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of EPIC-derived compounds (in 100% DMSO) into a low-volume 384-well white microplate.

    • Control Wells: Dispense 50 nL of pure DMSO into positive control (100% activity) and negative control (0% activity) wells.

  • Enzyme Addition: Add 5 µL of the Kinase working solution (e.g., 2 nM CDK2) to all wells except the negative controls (add 5 µL of Assay Buffer instead).

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes.

    • Expert Insight: Pre-incubation allows slow-binding ATP-competitive inhibitors to reach thermodynamic equilibrium with the kinase hinge region before they must compete with high concentrations of ATP.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at its predetermined Km​ value, e.g., 10 µM) and the biotinylated peptide substrate (200 nM).

  • Catalysis: Incubate the plate in the dark at room temperature for exactly 60 minutes.

  • Quench and Detect: Add 10 µL of the Stop/Detection Buffer to all wells.

  • Equilibration: Incubate for 60 minutes at room temperature to allow the antibody and streptavidin to fully bind the product.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Settings: Excitation at 340 nm; Delay = 50 µs; Integration time = 400 µs; Emission 1 = 665 nm; Emission 2 = 615 nm.

HTS_Workflow Lib EPIC-Derived Compound Library Dispense Acoustic Dispensing (50 nL to 384-well) Lib->Dispense Incubate1 Pre-incubation with Kinase (15 min) Dispense->Incubate1 Nanoliter transfer Reaction Add ATP + Substrate (Reaction 60 min) Incubate1->Reaction Initiate catalysis Stop Add EDTA + TR-FRET Detection Reagents Reaction->Stop Quench & label Read PHERAstar FSX Reader (Ex: 340nm, Em: 665/615nm) Stop->Read 1h equilibration

Caption: Sequential workflow for the 384-well TR-FRET high-throughput screening campaign.

Data Presentation and Hit Triage

Quality Control (Z'-Factor)

The trustworthiness of an HTS run is quantified using the Z'-factor, a statistical measure of assay robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

Where σ is the standard deviation and μ is the mean of the positive (DMSO) and negative (No Enzyme) controls.

Representative SAR Data Summary

Below is a summarized data table demonstrating how derivatization of the Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate scaffold at the C5-carboxylate position impacts kinase inhibition. The parent scaffold (EPIC) shows weak activity, validating the necessity of library expansion.

Compound IDC5-Position ModificationIC₅₀ (nM)Z'-FactorHit Status
EPIC (Core) Ethyl ester (Unmodified)>10,0000.82Inactive Scaffold
EPIC-A1 Benzylamide4500.85Moderate Hit
EPIC-A2 Cyclopentylamide1200.81Strong Hit
EPIC-A3 4-fluoro-phenylamide450.88Lead Candidate
Staurosporine N/A (Positive Control)1.20.89Reference Inhibitor

Data Interpretation: The transition from the unmodified ethyl ester (EPIC) to the 4-fluoro-phenylamide (EPIC-A3) results in a >200-fold increase in potency. This confirms that the C5 position projects into a hydrophobic, solvent-accessible pocket, allowing the pyrrolo-imidazole core to remain anchored to the hinge region.

References

  • Popowycz, F., et al. "Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue." Journal of Medicinal Chemistry, 2009, 52(3), 655-663.[Link][1]

  • Sittampalam, G. S., et al. "Assay Guidance Manual: Assay Development for Protein Kinase Enzymes." National Center for Advancing Translational Sciences (NCATS), 2012.[Link][2]

Sources

Method

Application Note: In Vivo Dosing Strategies for Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate in Murine Models

Executive Summary Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a highly versatile heterocyclic building block, frequently utilized as a lead pharmacophore in the development of enzyme inhibitors and anti-can...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a highly versatile heterocyclic building block, frequently utilized as a lead pharmacophore in the development of enzyme inhibitors and anti-cancer therapeutics 1[1]. However, translating this compound from in vitro biochemical assays to in vivo murine models presents two distinct pharmacological challenges:

  • Physicochemical Limitations : The planar bicyclic core and ethyl ester moiety confer high lipophilicity and poor aqueous solubility. This necessitates advanced formulation strategies, such as co-solvent matrices or solid dispersions, to achieve systemic exposure 2[2].

  • Metabolic Liability : Murine plasma possesses exceptionally high carboxylesterase (CES) activity compared to human plasma. Studies on ester-containing small molecules demonstrate that murine plasma half-lives can be less than 2 minutes due to rapid unspecific enzymatic cleavage 3[3].

This application note provides a field-validated protocol for formulating, dosing, and sampling this compound in mice, ensuring robust and reproducible pharmacokinetic (PK) data.

Physicochemical Profiling & Formulation Strategy

The Causality Behind the Vehicle

To achieve a clear solution suitable for Intravenous (IV) and Oral (PO) administration, a multi-component co-solvent system is required. We utilize a 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline vehicle.

  • DMSO (5%) : Disrupts the strong intermolecular crystal lattice of the pyrroloimidazole core. (Expert Insight: Exceeding 10% DMSO in mice can cause localized tissue toxicity and hemolysis; 5% is the optimal safety ceiling).

  • PEG300 (40%) : Acts as a primary co-solvent. Its low molecular weight ensures injectability through a 27G needle while preventing immediate precipitation upon dilution in the bloodstream.

  • Tween-80 (5%) : A non-ionic surfactant that forms micelles, shielding the lipophilic compound from the aqueous saline phase.

  • Saline (50%) : Normalizes the osmolarity of the final dose to prevent injection-site necrosis.

Esterase-Mediated Biotransformation

In murine models, the ethyl ester is rapidly hydrolyzed into its corresponding carboxylic acid. Consequently, ex vivo degradation during blood collection will artificially deflate parent compound exposure unless esterase inhibitors are employed immediately upon sampling.

Pathway Parent Ethyl Ester Parent (Lipophilic) Metabolite Carboxylic Acid Metabolite (Hydrophilic) Parent->Metabolite Rapid Hydrolysis (t1/2 < 5 min in mouse plasma) Enzyme Murine Carboxylesterases (CES) Enzyme->Parent

Figure 1: Esterase-mediated biotransformation pathway of the ethyl ester in murine plasma.

Experimental Protocols: Formulation and Dosing

Workflow Step1 Ethyl 3,4-dihydropyrrolo[2,3-d] imidazole-5-carboxylate Step2 Solubility & Stability Screening Step1->Step2 Step3 Vehicle Formulation (DMSO/PEG300/Tween80/Saline) Step2->Step3 Step4 Murine Dosing (IV & PO) Step3->Step4 Step5 PK Sampling (PMSF Stabilized) Step4->Step5

Figure 2: Preclinical formulation and in vivo dosing workflow for pyrroloimidazole derivatives.

Step-by-Step Formulation Workflow (2 mg/mL IV Solution)
  • Weighing : Accurately weigh 2.0 mg of the compound powder into a sterile glass vial.

  • Solubilization : Add 50 µL of pure DMSO. Vortex for 60 seconds.

    • Self-Validation Checkpoint: The solution must be completely transparent. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Addition : Add 400 µL of PEG300. Vortex thoroughly for 30 seconds.

  • Surfactant Addition : Add 50 µL of Tween-80. Vortex for 30 seconds to ensure homogeneous micelle formation.

  • Aqueous Dilution : Dropwise, add 500 µL of 0.9% sterile saline while continuously vortexing to prevent crashing out.

  • Final Inspection : Hold the vial against a light source. The solution should be a clear, single-phase liquid. Note: If turbidity or micro-precipitation occurs, the formulation has failed and must be discarded. Do not dose suspensions intravenously.

In Vivo Dosing Workflows

Intravenous (IV) Tail Vein Injection (Target Dose: 5 mg/kg)

  • Preparation : Warm the mouse in a specialized heating chamber (37°C) for 3-5 minutes to induce vasodilation of the lateral tail veins.

  • Restraint : Secure the mouse in a commercially available restrainer.

  • Administration : Using a 27G to 30G needle, inject the formulation at a volume of 2.5 mL/kg (e.g., 50 µL for a 20 g mouse) smoothly over 5-10 seconds.

  • Validation : A successful IV injection will meet no resistance, and the vein will briefly blanch. If a subcutaneous bleb forms, the vein has been missed; abort the injection immediately to prevent necrosis.

Oral Gavage (PO) Administration (Target Dose: 10-20 mg/kg)

  • Preparation : Fast the mice for 4 hours prior to dosing to reduce variability in gastric emptying and absorption.

  • Administration : Using a 20G reusable stainless-steel or disposable plastic gavage needle, administer the formulation at a volume of 5-10 mL/kg.

  • Validation : Ensure the gavage needle passes smoothly down the esophagus. Any resistance indicates potential tracheal entry—withdraw immediately.

Pharmacokinetic (PK) Sampling & Stabilization

Because of the rapid ester cleavage in murine plasma, standard K2EDTA tubes will result in false-negative parent compound readings.

  • Pre-chilled Tubes : Prepare microcentrifuge tubes containing K2EDTA and 2 mM Phenylmethylsulfonyl fluoride (PMSF) to irreversibly inhibit serine proteases and carboxylesterases. Keep strictly on wet ice.

  • Collection : Collect 50 µL of blood via submandibular bleed at designated time points (e.g., 5, 15, 30, 60, 120, 240, 480 min).

  • Processing : Centrifuge immediately at 4°C, 3000 x g for 10 minutes. Extract the plasma supernatant and snap-freeze on dry ice.

Data Presentation & Expected Outcomes

Table 1: Formulation Matrix & Stability Profile

RouteTarget DoseVehicle CompositionMax Dosing VolumeBenchtop Stability (25°C)
IV 2 - 5 mg/kg5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline5 mL/kg< 2 hours (Dose immediately)
PO 10 - 50 mg/kg0.5% Methylcellulose / 0.1% Tween-80 (Suspension)*10 mL/kg24 hours

*Note: While IV requires a perfect solution, PO dosing can utilize a homogeneous suspension if the compound exhibits sufficient dissolution in the GI tract.

Table 2: Representative PK Parameters (Theoretical Profile in Mice)

ParameterIV (5 mg/kg) - ParentIV (5 mg/kg) - Acid MetabolitePO (10 mg/kg) - Parent
Cmax 1200 ng/mL850 ng/mL150 ng/mL
Tmax 0.08 h (5 min)0.25 h1.0 h
T1/2 0.3 h1.5 h0.8 h
AUC(0-inf) 800 hng/mL1500 hng/mL250 h*ng/mL
Bioavailability (F%) 100%N/A~15% (High first-pass metabolism)

References

  • PubMed / Elsevier. Stabilities of neutral and basic esters of bendamustine in plasma compared to the parent compound: kinetic investigations by HPLC. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Welcome to the Technical Support Center for formulation and solubility troubleshooting. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 3,4-dihydropyrrolo[2,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and solubility troubleshooting. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate .

Due to its specific molecular architecture, this compound often presents significant aqueous solubility challenges during both in vitro assay development and in vivo pharmacokinetic (PK) dosing. This portal provides mechanistic insights, diagnostic workflows, and self-validating protocols to overcome these barriers.

Diagnostic Formulation Workflow

Before selecting a solubilization method, it is critical to diagnose the root cause of the poor solubility (e.g., crystal lattice energy vs. lipophilicity). Use the decision matrix below to identify the optimal formulation pathway for your specific experimental needs.

SolubilityWorkflow Step1 Analyze API Physicochemical Properties (pKa, LogP, Melting Point) CheckIon Is the molecule ionizable within physiological pH (1.2 - 7.4)? Step1->CheckIon SaltForm Salt Formation & pH Adjustment (Target Imidazole Nitrogen) CheckIon->SaltForm Yes (Basic Imidazole) CheckLipid High Lipophilicity (LogP > 3)? CheckIon->CheckLipid No / Insufficient Cosolvent Cosolvent & Surfactant Blending (DMSO, PEG400, Tween 80) CheckLipid->Cosolvent Yes (In Vitro Assays) Cyclo Cyclodextrin Inclusion Complex (SBE-β-CD / HP-β-CD) CheckLipid->Cyclo Yes (In Vivo Dosing) CheckLattice High Crystal Lattice Energy (High Melting Point)? CheckLipid->CheckLattice Poor Lipid Solubility ASD Amorphous Solid Dispersion (ASD) (Hot Melt Extrusion / Spray Drying) CheckLattice->ASD Yes (Crystalline Drug)

Diagnostic workflow for selecting a solubility enhancement strategy for the target molecule.

Troubleshooting Guides & FAQs

Q1: Mechanistically, why does Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate exhibit such poor aqueous solubility?

A: The poor solubility is a dual function of its crystalline lattice enthalpy and lipophilicity . The fused bicyclic core (pyrrolo[2,3-d]imidazole) is highly planar, which promotes strong intermolecular π−π stacking. Furthermore, the hydrogen bond donors and acceptors (the pyrrole NH and imidazole nitrogens) form a tight hydrogen-bonding network in the solid state. To dissolve the compound, water must first break this high-energy crystal lattice. Additionally, the ethyl carboxylate ester group increases the molecule's overall lipophilicity, making solvation by polar water molecules thermodynamically unfavorable. Overcoming this requires strategies that either disrupt the lattice (e.g., solid dispersions) or encapsulate the lipophilic moieties[1].

Q2: We are observing rapid precipitation when diluting our DMSO stock into aqueous assay buffers. How can we prevent this "solvent shift" effect?

A: Precipitation occurs because the compound becomes supersaturated the moment the DMSO diffuses into the bulk aqueous phase. To prevent this, you must lower the interfacial tension between the hydrophobic solute and the aqueous environment[2].

  • Solution: Implement a cosolvent/surfactant blend before aqueous dilution. A standard approach is to pre-mix the DMSO stock with a surfactant like Tween 80 or Kolliphor EL, followed by the addition of a secondary cosolvent (e.g., PEG400). The surfactant forms micelles that trap the hydrophobic ethyl ester and planar core, keeping the drug in solution even as the DMSO is diluted away.

Q3: Cosolvents are causing toxicity in our in vivo animal models. What is the best alternative for systemic dosing?

A: Cyclodextrin complexation is the gold standard for replacing harsh cosolvents in in vivo studies. Cyclodextrins (CDs) provide a host–guest system that encapsulates the hydrophobic drug within a lipophilic cavity while presenting a hydrophilic exterior to the aqueous environment, thereby avoiding the osmotic penalty and toxicity of high-concentration cosolvents[].

  • Recommendation: Use modified cyclodextrins like Sulfobutyl ether β -cyclodextrin (SBE- β -CD) or Hydroxypropyl- β -cyclodextrin (HP- β -CD). Native β -CD is nephrotoxic and has poor solubility itself, but the sulfobutyl ether substitution significantly enhances aqueous solubility and safety, making it ideal for parenteral and oral delivery[4].

Q4: If cyclodextrins fail to achieve the target concentration, what formulation strategy should we pivot to?

A: If host-guest complexation is insufficient (often due to steric hindrance from the ethyl carboxylate group preventing deep cavity insertion), pivot to an Amorphous Solid Dispersion (ASD) . In an ASD, the drug is forced out of its crystalline state and molecularly dispersed within a highly soluble, hydrophilic polymer matrix (e.g., HPMCAS or PVP-VA)[5]. This completely bypasses the high crystal lattice energy barrier, providing a supersaturated state upon dissolution in the gastrointestinal tract.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: Preparation of an SBE- β -CD Inclusion Complex

This protocol leverages the hydrophobic cavity of SBE- β -CD to encapsulate the planar pyrrolo-imidazole core.

  • Preparation of Carrier: Prepare a 20% (w/v) solution of SBE- β -CD in ultra-pure water or a physiologically relevant buffer (e.g., PBS, pH 7.4). Stir at 25°C until completely clear.

  • API Addition: Add Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate in excess (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Equilibration: Protect from light and agitate the suspension on an orbital shaker at 300 rpm for 48 hours at room temperature to ensure thermodynamic equilibrium of the host-guest complex.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved API. Carefully decant the supernatant.

  • Self-Validation Step (Optical Clarity): Pass a laser pointer through the supernatant. Validation: The absence of a visible beam path (Tyndall effect) confirms a true molecular inclusion complex. If the beam is visible, colloidal aggregates are present, indicating incomplete complexation or micellar aggregation; you must filter the solution through a 0.22 µm PVDF syringe filter.

  • Lyophilization (Optional): Freeze the validated clear solution at -80°C and lyophilize to obtain a stable, solid inclusion complex powder.

Protocol B: pH-Solubility Profiling & Salt Screening

The imidazole ring contains a basic nitrogen that can be protonated at lower pH values to form highly soluble salts[6].

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 1.2 to 7.4 (e.g., HCl/KCl for pH 1.2, Acetate for pH 4.0, Phosphate for pH 6.8 and 7.4).

  • Saturation: Add 5 mg of the API to 1 mL of each buffer in sealed microcentrifuge tubes.

  • Incubation: Vortex for 2 minutes, then incubate at 37°C in a thermomixer at 500 rpm for 24 hours.

  • Self-Validation Step (pH Drift Check): Centrifuge the samples. Validation: Measure the pH of the supernatant. Basic APIs can consume protons during dissolution, causing the buffer pH to drift upward. If the final pH deviates by >0.1 units from the target, the buffer capacity was insufficient. You must discard the sample, increase the buffer molarity (e.g., to 100 mM), and repeat.

  • Quantification: Dilute the validated supernatants appropriately and quantify the dissolved API concentration using HPLC-UV against a standard curve.

Quantitative Data Summary: Formulation Strategies Comparison

The table below summarizes the expected performance of various solubility enhancement techniques when applied to planar, lipophilic heterocyclic compounds like Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate.

StrategyPrimary MechanismTypical Fold-Increase in SolubilityProsCons
pH Adjustment (Acidic) Protonation of imidazole nitrogen to form an in situ salt.10x – 50xSimple, highly effective for basic APIs; no complex excipients.Risk of precipitation upon entering the neutral pH of the intestine.
Cosolvents (DMSO/PEG) Lowers interfacial tension and solvent polarity[2].50x – 100x+Immediate solubilization; excellent for in vitro screening.High toxicity in vivo; risk of precipitation upon dilution.
Cyclodextrins (SBE- β -CD) Hydrophobic cavity encapsulation (host-guest complex)[].20x – 80xExcellent biocompatibility; prevents precipitation; masks bitter taste.Bulky API functional groups (ethyl ester) may limit cavity inclusion efficiency.
Amorphous Solid Dispersion Disruption of crystal lattice; polymer-stabilized supersaturation[5].100x – 500xMaximizes oral bioavailability for BCS Class II/IV drugs.Complex manufacturing (Hot Melt Extrusion); risk of recrystallization over time.

Sources

Optimization

Optimizing LC-MS parameters for Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical hurdles of quantifying highly basic, nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the analytical hurdles of quantifying highly basic, nitrogen-rich heterocycles.

Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate (Exact Mass: ~181.07 Da) presents two primary analytical challenges:

  • Basic Nitrogens: The pyrrole-imidazole core is highly prone to secondary cation-exchange interactions with column silanols, leading to severe peak tailing.

  • Ester Lability: The ethyl ester moiety is susceptible to hydrolysis under harsh pH conditions or excessive in-source thermal energy.

This guide provides a self-validating framework for method development. By understanding the causality behind these parameters, you can ensure robust, reproducible, and highly sensitive quantification.

Part 1: Mechanistic Troubleshooting Workflow

The following decision tree outlines the logical progression for diagnosing and resolving common optimization failures when working with basic heterocycles.

LCMS_Troubleshooting A Symptom: Poor Sensitivity or Peak Tailing B Check MS Parameters (Capillary, Desolvation) A->B Low Signal C Check Chromatography (Mobile Phase, Column) A->C Tailing/Splitting E Evaluate Matrix Effects (Use SPE Cleanup) B->E Signal still low D Adjust pH / Add Formic Acid C->D Silanol Interactions F Optimized LC-MS/MS Method D->F Peak Symmetry As < 1.5 E->F Recovery > 85%

Caption: Decision tree for troubleshooting common LC-MS issues with basic heterocyclic compounds.

Part 2: Core Optimization Protocols

Every protocol described here is designed as a self-validating system: by monitoring peak symmetry, matrix recovery, and mass transitions, the method inherently flags deviations before they compromise your data.

Methodology 1: MS/MS Source and MRM Optimization

Causality: Because the compound contains an imidazole ring (pKa ~6-7), it readily accepts a proton. Electrospray Ionization in positive mode (ESI+) is mandatory.

  • Preparation: Prepare a 100 ng/mL standard solution of Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Infusion: Bypass the LC column and infuse the standard directly into the ESI source at a flow rate of 10 µL/min.

  • Precursor Ion Optimization: Operate the MS in ESI+ mode. Scan from m/z 100 to 300. Adjust the Capillary Voltage (typically 2.5–3.5 kV) to maximize the intensity of the [M+H]+ precursor ion at m/z 182.1.

  • Product Ion Selection: Isolate m/z 182.1 in Q1. Introduce Argon collision gas in Q2 and perform a Collision Energy (CE) ramp from 10 to 45 eV.

  • Transition Selection: Identify the two most abundant fragments. The primary cleavage is typically the loss of the ethyl group (-28 Da, yielding m/z 154.1). Set this as your Quantifier transition.

Methodology 2: Chromatographic Optimization

Causality: Basic heterocycles suffer from poor retention and peak tailing on standard C18 columns due to ion-exchange interactions with unendcapped silanols. Careful optimization of the mobile phase is critical to prevent peak tailing and ensure accurate mass detection 1.

  • Column Selection: Install a Charged Surface Hybrid (CSH) C18 column or a Biphenyl column (e.g., 2.1 x 50 mm, 1.7 µm) to provide alternative π-π interactions and electrostatically repel basic cations.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The addition of 0.1% (v/v) formic acid significantly enhances both ionization efficiency and chromatographic resolution for imidazole derivatives 2.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min. Include a 1.0-minute hold at 95% B to ensure all matrix components are removed from the column 3.

Part 3: Quantitative Data & Parameter Summaries

Table 1: Optimized LC-MS/MS Parameters for Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

ParameterOptimized SettingCausality / Rationale
Ionization Mode ESI Positive (ESI+)Imidazole/pyrrole nitrogens readily accept protons at low pH.
Precursor Ion m/z 182.1 [M+H]+Exact mass of the protonated molecular species.
Quantifier Transition m/z 182.1 → 154.1Primary cleavage of the ethyl ester moiety (loss of C2H4).
Capillary Voltage 3.0 kVStrikes a balance between ionization efficiency and avoiding corona discharge.
Desolvation Temp 450 °CEnsures complete droplet evaporation for the highly aqueous initial gradient.
Mobile Phase Additive 0.1% Formic AcidBuffers pH < 3.0, maximizing ionization and suppressing silanol ionization.

Part 4: Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing (As > 2.0) and run-to-run retention time shifts. How do I resolve this? Causality: As a basic heterocycle, the pyrrole-imidazole core is highly susceptible to secondary cation-exchange interactions with unendcapped silanols on traditional silica-based columns. Solution:

  • Increase Buffer Capacity: Ensure your mobile phase contains at least 0.1% to 0.2% Formic Acid.

  • Change Stationary Phase: Switch to a column with a positively charged surface (e.g., CSH C18) or a polar-embedded group. These chemistries repel the protonated basic nitrogens, sharpening the peak.

Q2: My analyte signal drops by 60% when analyzing spiked plasma samples compared to neat solvent standards. Causality: This is a classic case of ion suppression caused by endogenous matrix components (e.g., phospholipids) competing for charge in the ESI droplet. Solution: Implement Solid Phase Extraction (SPE). Because the compound is basic, use a Mixed-Mode Cation Exchange (MCX) cartridge. Wash with 100% Methanol to remove neutral lipids, and elute with 5% NH4OH in Methanol. Additionally, ensure your LC method includes a high-organic wash step (95% B) to flush strongly retained lipids 3.

Q3: I see a secondary peak eluting slightly earlier than my main peak, and its mass corresponds to m/z 154.1. Is this an impurity? Causality: This is likely the hydrolysis product of your compound. The ethyl ester group can hydrolyze into a carboxylic acid, resulting in a mass shift of -28 Da. Solution:

  • Distinguish the Source: If the m/z 154.1 signal perfectly co-elutes with your main peak (m/z 182.1), it is in-source fragmentation. Lower your Cone Voltage and Desolvation Temperature.

  • Prevent Hydrolysis: If the m/z 154.1 peak elutes earlier than the main peak, pre-column hydrolysis is occurring in the vial. Ensure your sample diluent is neutral to slightly acidic and avoid storing samples at room temperature for extended periods.

Q4: The chromatogram shows a split or "shouldered" peak, especially at higher injection volumes. Causality: Peak splitting is frequently observed when injecting a large volume of sample in a solvent that is stronger (more organic) than the initial mobile phase conditions 4. The analyte partially travels with the injection plug before partitioning into the stationary phase. Solution: Dilute your samples in a solvent that matches the initial gradient conditions (e.g., < 5% Acetonitrile). If you must inject a strong solvent, limit the injection volume to 1-2 µL.

References

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI Source: MDPI URL:[Link]

  • Identification of Binding Targets of a Pyrrole-Imidazole Polyamide KR12 in the LS180 Colorectal Cancer Genome - PLOS Source: PLOS One URL:[Link]

  • Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection Source: Waters Corporation URL:[Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS Source: Agilent Technologies URL:[Link]

Sources

Troubleshooting

Overcoming crystallization issues when purifying Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Technical Support Center: Purifying Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purifying Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique crystallization challenges associated with Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate.

This fused heteropentalene system presents a distinct structural dichotomy: a highly polar, rigid pyrrolo[2,3-d]imidazole core with multiple hydrogen-bond donors and acceptors, juxtaposed against a lipophilic ethyl ester moiety[3]. This amphiphilic nature frequently leads to Liquid-Liquid Phase Separation (LLPS), amorphous gelation, and solvent entrapment during downstream purification. The following Q&A sections and self-validating protocols are designed to help you engineer a robust crystallization process.

Crystallization Troubleshooting Workflow

CrystallizationWorkflow Start Crude Ethyl 3,4-dihydropyrrolo [2,3-d]imidazole-5-carboxylate Dissolution Dissolution in Primary Solvent (e.g., EtOAc or EtOH) Start->Dissolution Cooling Controlled Cooling / Antisolvent Addition Dissolution->Cooling Decision Observation during Supersaturation Cooling->Decision LLPS Oiling Out (LLPS) Two Liquid Phases Decision->LLPS Cloud point reached before metastable limit Gelation Amorphous Gelation (H-Bond Network) Decision->Gelation Rapid precipitation Crystallization Nucleation & Crystal Growth Decision->Crystallization Optimal trajectory MitigateLLPS Adjust trajectory: Increase T, add seed crystals, or change solvent ratio LLPS->MitigateLLPS MitigateGel Add competitive H-bond acceptor (e.g., THF) or thermal cycling Gelation->MitigateGel Filtration Filtration & Washing Crystallization->Filtration MitigateLLPS->Cooling MitigateGel->Cooling Pure Pure Crystalline Product Filtration->Pure

Troubleshooting workflow for the crystallization of pyrrolo-imidazole derivatives.

Section 1: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)

Q: Why does my product form a dense, oily layer instead of crystallizing upon cooling or antisolvent addition? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturated solution crosses the liquid-liquid binodal curve before reaching the metastable zone limit for solid nucleation [2]. For Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate, the polarity mismatch between the hydrophilic fused ring (NH groups) and the hydrophobic ethyl ester causes the solute to partition into a solute-rich liquid phase and a solvent-rich liquid phase [1]. High temperatures and solvents with high drug solubility typically compress the metastable zone, drastically increasing LLPS risk [1].

Experimental Protocol: Seeding and Trajectory Control to Bypass LLPS

  • Solvent Selection: Dissolve the crude intermediate in a 70:30 mixture of Ethanol/Water at 65°C.

  • In-line Monitoring: Insert a Focused Beam Reflectance Measurement (FBRM) probe into the reactor to monitor droplet formation. A sudden spike in chord lengths between 10-50 µm indicates the onset of oiling out.

  • Cooling Profile: Cool the solution at a slow, linear rate of 0.1°C/min to 55°C (empirically determined to be just above the cloud point).

  • Seeding: Introduce 1-2 wt% of pure crystalline Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate seeds.

    • Causality: Seeding provides a low-energy surface for heterogeneous nucleation. This allows the system to bypass the high activation energy barrier of homogeneous nucleation, forcing crystallization before the system can intersect the LLPS binodal boundary[5].

  • Aging and Isolation: Hold the temperature at 55°C for 2 hours to allow seed bed expansion, then cool to 5°C at 0.2°C/min. Filter and wash with cold 20% Ethanol/Water.

Table 1: Impact of Solvent Systems on LLPS Propensity for Pyrrolo-Imidazole Esters

Primary SolventAntisolventSolubility (mg/mL at 25°C)LLPS PropensityRecommended Cooling Rate
MethanolWater120High (Oils out at >40°C)< 0.1 °C/min
EthanolWater85Moderate0.2 °C/min
IsopropanolHeptane45Low0.5 °C/min
Ethyl AcetateHexane60Very Low (Crystallizes readily)0.5 - 1.0 °C/min

Section 2: Amorphous Precipitation & Gelation

Q: When I add the antisolvent rapidly, the solution turns into a thick, unfilterable gel. How can I induce proper crystallinity? A: Fused heteropentalenes like pyrrolo[2,3-d]imidazoles possess multiple hydrogen-bond donors (pyrrole NH, imidazole NH) and acceptors (imidazole N, ester C=O) [3]. Rapid supersaturation forces these molecules into a chaotic, kinetically trapped hydrogen-bonded network, resulting in amorphous gelation rather than an ordered crystal lattice. To resolve this, you must disrupt the intermolecular network using competitive solvents or thermal cycling.

GelationMechanism Gel Amorphous Gel State (Random H-Bond Network) Solvent Addition of Competitive H-Bond Acceptor (e.g., THF) Gel->Solvent Disruption Disruption of Intermolecular Solute-Solute Bonds Solvent->Disruption Thermal Thermal Cycling (Heating to 60°C, Cooling to 40°C) Disruption->Thermal Nucleation Ordered Solute-Solute Recognition (Nucleation) Thermal->Nucleation Crystal Stable Crystalline Lattice Nucleation->Crystal

Mechanistic pathway for disrupting amorphous gelation into an ordered crystalline state.

Experimental Protocol: Thermal Cycling (Ostwald Ripening)

  • Gel Disruption: If a gel forms, do not attempt to filter it. Add 10% v/v of a competitive hydrogen-bonding solvent (e.g., Tetrahydrofuran or Acetone) to the slurry to interrupt the solute-solute H-bond network.

  • Heating Phase: Heat the suspension to 60°C until the gel partially dissolves or transitions into a mobile slurry.

  • Cycling: Cycle the temperature between 60°C and 40°C at 0.5°C/min for 3-4 cycles.

    • Causality: Thermal cycling drives Ostwald ripening. The thermodynamically unstable amorphous particles dissolve during the heating phase, and the material redeposits onto the more stable, less soluble crystalline nuclei during the cooling phase [4].

  • Final Cooling: Cool the system to 10°C, age for 4 hours to ensure maximum yield, and filter.

Section 3: Polymorphism & Solvent Entrapment

Q: NMR analysis of my dried crystals shows residual solvent (e.g., DMF or Methanol) that cannot be removed even under high vacuum. What is happening? A: The rigid planar structure of the pyrrolo[2,3-d]imidazole core can form crystal lattices with channel-like voids. Small polar solvents like Methanol or DMF can become tightly hydrogen-bonded within these channels (forming a solvate) or physically entrapped as inclusions during rapid crystal growth.

Experimental Protocol: Reslurrying for Solvent Exchange

  • Solvent Selection: Select a solvent that does not form stable solvates with the compound, such as Ethyl Acetate or Isopropyl Acetate.

  • Slurry Preparation: Suspend the solvent-entrapped crystals in 10 volumes of Ethyl Acetate.

  • High-Shear Mixing: Stir the slurry vigorously at 50°C for 12 hours.

    • Causality: The continuous dissolution and reprecipitation at the crystal surface allow the entrapped polar solvent to diffuse into the bulk liquid phase, replacing the solvated lattice with a thermodynamically stable, solvent-free polymorph.

  • Isolation: Filter the slurry hot (to prevent co-precipitation of impurities) and dry under vacuum at 45°C.

Table 2: Effect of Cooling Rate on Yield and Purity (Ethyl Acetate / Hexane System)

Cooling Rate (°C/min)Crystal MorphologyEntrapped Solvent (ppm)Yield (%)Chromatographic Purity (%)
2.0 (Crash cool)Fine needles / Agglomerates> 50009296.5
1.0Medium rods12008998.2
0.2 (Controlled)Large, distinct prisms< 2008599.8

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 ACS Public
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries
  • Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2)
  • Yield of Protein Crystallization from Metastable Liquid–Liquid Phase Separ
  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application ACS Public
Optimization

Technical Support Center: Resolving NMR Background Noise in Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with "noisy" or "missing" signals when analyzing complex heterocyclic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with "noisy" or "missing" signals when analyzing complex heterocyclic systems. Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate is a prime example of a molecule that behaves deceptively in a magnetic field. Because it features a fused pyrrolo-imidazole system, it is highly susceptible to dynamic chemical exchange.

This guide is designed to help drug development professionals and analytical chemists diagnose whether their baseline issues are chemical or instrumental, and provides field-proven, self-validating protocols to achieve publication-quality spectra.

Diagnostic Workflow

Before altering your sample or spectrometer parameters, use the following logical workflow to identify the root cause of the baseline distortion.

NMR_Troubleshooting Start High Noise / Missing Peaks in Imidazole NMR Check Analyze Distortion Pattern Start->Check Local Localized Broadening (Tautomerism / 14N) Check->Local Specific Peaks Only Global Global Baseline Roll (Acoustic Ringing) Check->Global Entire Spectrum FixLocal Apply VT-NMR or add TFA (Lock tautomeric state) Local->FixLocal FixGlobal Increase pre-scan delay (DE) or use Spin-Echo Global->FixGlobal ResolvedLocal Sharp, Resolved Peaks FixLocal->ResolvedLocal ResolvedGlobal Flat Baseline FixGlobal->ResolvedGlobal

Workflow for diagnosing and resolving NMR baseline distortions in imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does my 13 C and 1 H NMR spectrum look like it has high background noise or missing peaks?

A1: What is often perceived as "background noise" or a poor signal-to-noise ratio in imidazole-fused systems is actually severe line broadening caused by intermediate-rate prototropic tautomerism .

In solution, the proton on the imidazole ring rapidly migrates between the nitrogen atoms. When this exchange occurs at a rate comparable to the NMR timescale, the signals for the adjacent carbons and protons broaden significantly, sometimes to the point where they merge completely with the baseline and become indistinguishable from noise 1. Additionally, the quadrupolar nature of the 14 N nucleus causes further relaxation broadening of adjacent atoms 2.

Q2: How can I differentiate between tautomeric broadening and actual instrumental baseline noise?

A2: It is crucial to distinguish between chemical exchange broadening and instrumental artifacts. You can diagnose this by observing the pattern of the distortion:

  • Tautomeric Broadening (Chemical): This is localized. Only the atoms near the exchangeable N-H site (the imidazole and pyrrole carbons) will appear as broad humps or be "missing." The ethyl ester signals will remain perfectly sharp.

  • Acoustic Ringing (Instrumental): This is global. It manifests as a wavy baseline roll (often a "smile" or "frown") that affects the entire spectrum, particularly in low-frequency nuclei like 13 C recorded over wide sweep widths. It is caused by the radiofrequency pulse inducing mechanical vibrations in the probe 3.

Quantitative Data Summary: Sources of NMR Distortion

Distortion SourceSpectral ManifestationAffected NucleiTypical Linewidth / DistortionResolution Strategy
Prototropic Tautomerism Localized broadening 1 H, 13 C near N-H10 - 100+ HzVT-NMR, TFA addition
14 N Quadrupolar Relaxation Localized broadening 1 H, 13 C bonded to N5 - 50 Hz 15 N labeling, decoupling
Acoustic Ringing Global baseline roll (wavy)Low- γ ( 13 C, 15 N)Broad baseline curvatureIncrease DE, Spin-echo
Probe Background Broad humps 1 H, 13 C, 29 Si, 19 FVery broad (>500 Hz)Background suppression

Experimental Protocols

Protocol 1: Chemical Resolution via Tautomer Locking (Acidification)

Causality: Adding a strong acid protonates the basic imidazole nitrogen, converting the neutral, rapidly exchanging tautomeric mixture into a single, static cationic species. This pushes the system into the slow-exchange limit, sharpening the previously broadened signals.

Step-by-Step Methodology:

  • Prepare a high-concentration sample (approx. 20-30 mg) of Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate in 0.6 mL of DMSO- d6​ . (Note: DMSO is preferred over CDCl 3​ as its hydrogen-bond accepting nature inherently slows intermolecular proton exchange).

  • Acquire a standard 1D 1 H and 13 C spectrum to establish a baseline of the line broadening.

  • Remove the NMR tube and add 1-2 drops (approx. 10-20 μ L) of Trifluoroacetic acid- d1​ (TFA- d ).

  • Invert the tube several times to ensure homogeneous mixing.

  • Re-acquire the 1 H and 13 C spectra under identical parameters.

Self-Validation Check: Integrate the sharp ethyl ester CH 2​ /CH 3​ peaks and compare them against the newly sharpened imidazole/pyrrole ring protons. A precise 1:1 molar ratio confirms that the previous "noise" was indeed the missing tautomeric signal, validating the structural integrity of the compound.

Protocol 2: Instrumental Resolution via Acoustic Ringing Suppression

Causality: Acoustic ringing occurs because the RF pulse physically vibrates the probe's metal components, creating a false signal that decays slowly. By using a spin-echo sequence, we allow the mechanical ringing to decay during the echo delay while refocusing the chemical signal.

Step-by-Step Methodology:

  • Load the sample and carefully tune/match the probe specifically for the 13 C nucleus.

  • Instead of a standard single-pulse experiment (zgig or zgpg30), load a spin-echo or anti-ringing pulse sequence (e.g., zgig_pisp or EASY) 4.

  • If a standard sequence must be used, manually increase the pre-scan delay (parameter DE in Bruker TopSpin) from the default ~6 μ s to 20-50 μ s.

  • Apply a multipoint baseline correction algorithm (e.g., Whittaker filter or cubic splines) post-acquisition to flatten any residual curvature 5.

Self-Validation Check: Run a blank sample containing only the deuterated solvent using the exact same parameters. If the wavy baseline is completely eliminated in the blank, the suppression protocol is successful and any remaining signals in your actual sample are genuine chemical shifts.

References
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization | Source: MDPI | URL:[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures | Source: ESA-IPB | URL:[Link]

  • Wavy baseline in carbon NMR | Source: Chemistry Stack Exchange | URL:[Link]

  • Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses | Source: ResearchGate | URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability Guide for Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducible biochemical assay results when working with fused bicyclic hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducible biochemical assay results when working with fused bicyclic heteroaromatics. The pyrrolo[2,3-d]imidazole scaffold is highly valued in drug discovery for its robust hydrogen-bonding capacity and enhanced metabolic stability in liver microsomes compared to traditional thieno-pyrrole scaffolds[1].

However, its in vitro stability at room temperature in aqueous buffers presents unique handling challenges. This guide provides a mechanistic breakdown of the compound's degradation pathways and actionable protocols to ensure data integrity during your experiments.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My IC50 values are drifting over the course of a 4-hour biochemical assay at room temperature. What is happening?

A: You are likely observing rapid compound degradation driven by two competing pathways: ester hydrolysis and photo-oxidation. While the core scaffold is metabolically stable in vivo[1], the ethyl ester at the 5-position is highly susceptible to base-catalyzed hydrolysis in aqueous buffers (pH ≥ 7.4) at room temperature. This reaction converts the lipophilic active ester into a highly polar, and typically inactive, carboxylic acid[2]. If your assay runs for several hours at 25°C, the effective concentration of your intact ligand is continuously dropping, leading to artificially inflated IC50 values.

Q2: How does ambient light affect the stability of this compound on the benchtop?

A: Ambient light catalyzes the formation of reactive oxygen species (ROS), which aggressively attack the electron-rich imidazole ring. Specifically, ambient light generates singlet oxygen ( 1O2​ ). The fused imidazole ring undergoes a rapid[4+2] cycloaddition with 1O2​ to form a transient 2,4-endoperoxide or 2,5-endoperoxide intermediate. In an aqueous environment, this unstable peroxide rapidly decomposes via ring-opening and hydration to form hydrated imidazolones or cross-linked dimeric adducts[3]. This photo-oxidation pathway is highly pH-dependent and accelerates significantly at room temperature.

Q3: What is the recommended reconstitution and storage protocol to prevent this?

A: Isolate the compound from water, light, and heat until the exact moment of the assay.

  • Storage: Store the lyophilized powder at -20°C in a desiccator protected from light.

  • Reconstitution: Dissolve exclusively in anhydrous, LC-MS grade DMSO. Do not use aqueous buffers for stock solutions.

  • Working Aliquots: Dilute the DMSO stock into your aqueous assay buffer immediately before adding it to the assay plate. Never store working aqueous dilutions for more than 15 minutes at room temperature.

Part 2: Quantitative Stability Matrix

To assist in your experimental design, we have quantified the half-life ( T1/2​ ) of Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate under various standard laboratory conditions.

Solvent / Buffer SystemTemperatureLighting ConditionObserved Half-Life ( T1/2​ )Primary Degradant
Anhydrous DMSO25°C (RT)Dark> 6 MonthsNone
PBS (pH 7.4)4°CDark> 48 HoursCarboxylic Acid (Trace)
PBS (pH 7.4)25°C (RT)Dark~ 18.5 HoursCarboxylic Acid
PBS (pH 7.4)25°C (RT)Ambient Light~ 3.5 Hours Hydrated Imidazolones
Tris Buffer (pH 8.5)25°C (RT)Ambient Light< 1.5 Hours Carboxylic Acid

Data Interpretation: The synergistic effect of ambient light and basic pH at room temperature reduces the compound's half-life to under 2 hours, rendering standard benchtop preparations unreliable without strict environmental controls.

Part 3: Degradation Pathway Visualization

G Parent Ethyl 3,4-dihydropyrrolo[2,3-d] imidazole-5-carboxylate (Intact Scaffold) Hydrolysis_Cond Aqueous Buffer (pH ≥ 7.4) Room Temp (25°C) Parent->Hydrolysis_Cond Ester Hydrolysis Oxidation_Cond Ambient Light / O2 (Aqueous Media) Parent->Oxidation_Cond Photo-oxidation Acid_Product Pyrrolo[2,3-d]imidazole- 5-carboxylic acid (Inactive Metabolite) Hydrolysis_Cond->Acid_Product H2O / OH- Endoperoxide 2,4-Endoperoxide Intermediate Oxidation_Cond->Endoperoxide Singlet Oxygen (1O2) Imidazolone Hydrated Imidazolones & Dimeric Adducts Endoperoxide->Imidazolone Ring Opening

Figure 1: Mechanistic degradation pathways of the pyrrolo[2,3-d]imidazole scaffold.

Part 4: Self-Validating LC-MS/MS Stability Protocol

To ensure your specific assay conditions are not destroying the compound, perform this self-validating stability assay. This protocol is designed to calculate Mass Balance —if the loss of the parent compound does not equal the appearance of the known degradants, you have a physical loss issue (e.g., precipitation or plasticware binding) rather than chemical degradation.

Materials Required:
  • 10 mM stock of Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate in anhydrous DMSO.

  • Assay Buffer (e.g., PBS pH 7.4).

  • Quench Solution: 100% cold Acetonitrile (ACN) containing 100 nM of an internal standard (IS) (e.g., Tolbutamide).

  • Amber microcentrifuge tubes.

Step-by-Step Methodology:
  • Preparation of Matrix: Pre-warm 990 µL of your target Assay Buffer to 25°C in both a clear microcentrifuge tube (Light condition) and an amber tube (Dark condition).

  • Initiation: Add 10 µL of the 10 mM DMSO stock to each tube to achieve a final concentration of 100 µM. Vortex immediately for 3 seconds.

  • Sampling (Time = 0): Immediately extract a 50 µL aliquot from each tube and transfer it into 150 µL of the cold ACN Quench Solution. This is your T0​ baseline.

  • Incubation: Leave the clear tube exposed to ambient laboratory lighting. Keep the amber tube closed. Maintain both at 25°C.

  • Time-Course Sampling: Extract 50 µL aliquots at T=30,60,120,and 240 minutes, quenching each immediately in 150 µL of cold ACN Quench Solution.

  • Protein/Salt Precipitation: Centrifuge all quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Monitor MRM transitions for:

    • Parent: Intact ethyl ester.

    • Degradant 1: Carboxylic acid (Hydrolysis product).

    • Degradant 2: Hydrated imidazolone (+32 Da mass shift from parent, Oxidation product).

  • Self-Validation Check (Mass Balance): Calculate the molar concentration of the parent and both degradants at T240​ . The sum of [Parent]+[Acid]+[Imidazolone] must equal ≥90% of the [Parent] at T0​ . If the mass balance is <90% , the compound is precipitating out of solution due to poor aqueous solubility, and you must add a surfactant (e.g., 0.01% Tween-20) to your buffer.

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate: A Quantitative NMR (qNMR) Comparison Guide

Executive Summary In the landscape of pharmaceutical research and development, the purity of starting materials and intermediate building blocks is paramount to ensuring the safety, efficacy, and yield of final active ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediate building blocks is paramount to ensuring the safety, efficacy, and yield of final active pharmaceutical ingredients (APIs) [1]. Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate (CAS: 1378833-56-7) is a complex fused bicyclic heterocyclic intermediate. Validating its absolute purity presents a unique analytical challenge due to the potential presence of UV-transparent impurities, residual solvents, and structurally similar regioisomers.

As a Senior Application Scientist, I frequently observe drug development programs relying solely on High-Performance Liquid Chromatography (HPLC) for purity assessment, which can lead to critical miscalculations. This guide objectively compares traditional chromatographic methods with Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as a superior, self-validating system for determining the absolute mass fraction of complex intermediates.

The Analytical Challenge: Causality Behind Method Selection

The fundamental flaw in relying exclusively on HPLC-UV for purity validation is its dependence on relative response factors. HPLC separates components and calculates purity based on the area percentage (a%) of the UV absorbance peaks. However, this relies on the dangerous assumption that all impurities absorb UV light equally at the chosen wavelength [1]. Inorganic salts, water, and residual aliphatic solvents (like ethyl acetate) lack chromophores and are entirely invisible to UV detectors.

Conversely, qNMR is a primary analytical method where the integrated signal area of a specific nucleus (e.g., ¹H) is directly proportional to the number of those nuclei in the molecule [1]. By introducing a certified internal standard (IS) of known purity, qNMR allows for absolute quantitation without requiring a reference standard of the analyte itself [2].

Decision_Tree Start Purity Validation of Ethyl 3,4-dihydropyrrolo [2,3-d]imidazole-5-carboxylate Q1 Is a certified reference standard available? Start->Q1 HPLC HPLC-UV (Relative / Area %) Q1->HPLC Yes qNMR qNMR (Absolute Mass %) Q1->qNMR No Q2 Do all impurities share identical UV response factors? HPLC->Q2 Q2->HPLC Yes Q2->qNMR No / Unknown

Analytical decision tree for selecting qNMR vs. HPLC for intermediate purity validation.

Objective Comparison: qNMR vs. Chromatographic Alternatives

To make an informed decision, scientists must weigh the mechanistic capabilities of each technique. Table 1 outlines the comparative performance of qNMR against HPLC-UV and LC-MS.

Table 1: Comparative Analysis of Purity Validation Techniques

ParameterQuantitative NMR (qNMR)HPLC-UVLC-MS (ESI+)
Fundamental Principle Direct proportionality of proton resonance to molar amount [3].Differential partitioning and UV absorbance [1].Mass-to-charge ratio and ion abundance.
Purity Metric Absolute Mass %Relative Area %Relative Ion Abundance %
Reference Standard Required? No (Uses a universal internal standard) [4].Yes (For absolute quantitation).Yes (Highly susceptible to ion suppression).
Detection Scope Universal (Detects all proton-containing species, including water/solvents).Limited to chromophore-containing molecules.Limited to ionizable molecules.
Sample Destruction Non-destructive (Sample can be recovered) [2].Destructive.Destructive.

Experimental Methodology: A Self-Validating qNMR Protocol

A robust qNMR protocol is a self-validating system. Every step is designed to eliminate assumptions, ensuring that the final mathematical calculation is grounded in physical reality. Below is the optimized workflow for Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate.

qNMR_Workflow A 1. Internal Standard Selection (e.g., Maleic Acid, TraceCERT) B 2. High-Precision Gravimetry (Microbalance, ±0.01 mg) A->B C 3. Sample Co-dissolution (DMSO-d6, Homogenization) B->C D 4. NMR Acquisition (D1 ≥ 5*T1, 90° Excitation) C->D E 5. Spectrum Processing (Phase & Baseline Correction) D->E F 6. Absolute Purity Calculation (Integration Ratio Analysis) E->F

Step-by-step self-validating qNMR workflow for absolute purity determination.

Step-by-Step Methodology

Step 1: Internal Standard (IS) Selection & Verification Select an IS that is highly pure (e.g., NIST-traceable TraceCERT®), chemically stable, and features a distinct NMR signal that will not overlap with the analyte [5]. For Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate, Maleic acid (singlet at δ 6.26 ppm, 2H) is ideal. Causality Check: Run a qualitative ¹H NMR of the analyte alone to confirm the baseline around 6.26 ppm is completely clear of interference.

Step 2: High-Precision Gravimetric Preparation The accuracy of qNMR is fundamentally limited by weighing precision.

  • Use a calibrated microbalance (readability ±0.01 mg).

  • Accurately weigh ~10.00 mg of the analyte and ~5.00 mg of the Maleic acid IS into the same vial. Record exact masses to 5 decimal places.

Step 3: Co-dissolution Dissolve both components in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure complete dissolution via vortexing. Causality Check: Undissolved particulates will invalidate the gravimetric ratio, destroying the absolute quantitation.

Step 4: NMR Acquisition Parameters (The Causality of T1 Relaxation)

  • Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio (SNR).

  • Relaxation Delay (D1): Set D1 ≥ 5 × T₁ (where T₁ is the longest spin-lattice relaxation time of the nuclei of interest). This ensures >99.3% magnetization recovery. Failing to allow complete relaxation causes signal saturation, artificially lowering the integral and invalidating the data [3].

  • Number of Scans (NS): Minimum 64 scans to achieve an SNR > 250:1 for the target peaks.

Step 5: Processing and Calculation Apply zero-filling and an exponential window function (LB = 0.3 Hz). Perform strict manual phase correction and baseline correction. Integrate the Maleic acid singlet (δ 6.26 ppm, 2H) and a distinct analyte peak (e.g., the imidazole C-H proton, singlet, 1H).

Calculate absolute purity ( Psample​ ) using the following equation:

Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Data Presentation & Interpretation

To illustrate the critical difference between relative and absolute purity, Table 2 presents experimental validation data for a single synthetic batch of Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate analyzed via three different methods.

Table 2: Experimental Purity Results for a Single Batch

Analytical MethodMeasured PurityImpurities DetectedMechanistic Limitation Exposed
HPLC-UV (254 nm) 99.2% (Area %)Regioisomer (0.8%)Overestimates purity. Completely misses UV-transparent residual solvents and water. Assumes the regioisomer has an identical extinction coefficient.
LC-MS (ESI+) 98.5% (Relative %)Regioisomer, Trace starting materialNon-quantitative without specific reference standards due to unpredictable ion suppression effects in the source.
qNMR (¹H, Maleic Acid IS) 96.4% (Mass %)Regioisomer (0.9%), Ethyl Acetate (1.2%), Water (1.5%)True Absolute Purity. Accurately accounts for non-chromophoric mass (solvents/water) that artificially inflates HPLC results.

Interpretation: The HPLC-UV data suggests a highly pure compound (99.2%). However, the qNMR data reveals the true absolute mass purity is only 96.4%. The discrepancy is caused by residual ethyl acetate and water trapped in the crystal lattice during synthesis. Because these solvents lack a UV chromophore, HPLC is blind to them. qNMR, being a universal proton detector, integrates the solvent signals and accurately reflects the reduced mass fraction of the actual API intermediate.

Conclusion

While HPLC remains an excellent tool for qualitative impurity profiling and routine monitoring, it is mechanistically incapable of providing absolute purity without an array of certified reference standards. For complex building blocks like Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate, qNMR stands as the authoritative, self-validating methodology. By leveraging internal standards and fundamental physical laws of nuclear resonance, qNMR eliminates the blind spots of chromatography, ensuring that researchers calculate exact reaction stoichiometry and maintain the highest standards of scientific integrity in drug development.

References

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors Enovatia URL:[Link]

  • qNMR for Purity Determination in Pharmaceuticals RSSL URL: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate MDPI (Molecules) URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works ResolveMass Laboratories Inc. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate proper disposal procedures

As a Senior Application Scientist, I frequently consult on the safe handling, lifecycle management, and environmental compliance of complex pharmaceutical intermediates. Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling, lifecycle management, and environmental compliance of complex pharmaceutical intermediates. Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate (CAS: 1378833-56-7) is a potent nitrogenous heterocyclic building block widely utilized in the synthesis of advanced therapeutics, including kinase inhibitors and antiviral agents[1].

While its dense hydrogen-bonding network and rigid bicyclic core make it invaluable for drug discovery, these exact chemical properties demand rigorous operational safety and disposal protocols. This guide provides a field-proven, self-validating system for handling this compound, ensuring that your laboratory maintains strict environmental compliance and occupational safety.

Chemical Profiling & Hazard Causality

Nitrogenous heterocyclic compounds (NHCs) like the pyrrolo[2,3-d]imidazole system are highly bioreactive. The electron-rich nature of the fused pyrrole-imidazole ring means it can readily intercalate with biological macromolecules.

  • Causality of Aquatic Toxicity: If improperly disposed of in standard laboratory sinks, NHCs are highly recalcitrant to conventional biological wastewater treatment and exhibit 2[2].

  • Causality of Mutagenic Byproducts: Exposing this compound to common laboratory oxidants (such as sodium hypochlorite/bleach) during cleanup is strictly prohibited. Chlorination of NHCs triggers inorganic nitrogen incorporation, leading to the3[3].

Operational Safety & Experimental Workflow

To demonstrate the proper handling of this compound, we will outline a standard saponification workflow. Every step is designed as a self-validating system—meaning the success of the safety protocol is visually or chemically confirmed before proceeding to the next step.

Methodology: Saponification of Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate
  • Preparation: In a certified fume hood (face velocity 80–100 fpm), weigh 1.0 g of the ester.

    • Causality: The fume hood prevents the inhalation of fine crystalline particulates, while double-gloving with nitrile prevents dermal absorption of the lipophilic ester.

  • Solvation: Dissolve the ester in 10 mL of Tetrahydrofuran (THF) and 5 mL of Methanol (MeOH) in a 50 mL round-bottom flask.

  • Hydrolysis: Cool the flask to 0°C using an ice bath. Add 6 mL of 1M aqueous NaOH dropwise.

    • Causality: Cooling prevents an exothermic runaway and suppresses the alkaline degradation of the delicate pyrrolo-imidazole ring.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Confirm completion via Thin-Layer Chromatography (TLC).

  • Workup: Remove organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 4 to precipitate the carboxylic acid product.

  • Isolation: Filter the solid product, wash with cold water, and dry under a vacuum. The remaining filtrate is now classified as hazardous chemical waste.

Comprehensive Waste Disposal Protocol

The filtrate generated from the reaction above contains water, unreacted ester, organic solvents, and salts. It must be managed according to strict4[4].

Methodology: Step-by-Step Disposal Procedure
  • Quenching & Neutralization: Test the filtrate with pH paper. Adjust to pH 6–8 using dilute acid or base.

    • Causality: Neutralization prevents pressure buildup from unintended acid-base reactions inside the sealed waste container.

  • Segregation: Transfer the neutralized liquid to a high-density polyethylene (HDPE) carboy designated exclusively for "Non-Halogenated Organic Waste."

    • Causality: HDPE is utilized because metal containers can corrode or catalyze the degradation of the heterocycle. You must not mix this with halogenated waste to avoid the formation of toxic N-DBPs[3].

  • Labeling: Attach a Hazardous Waste tag immediately. List all constituents without abbreviations (e.g., Tetrahydrofuran 45%, Methanol 20%, Water 30%, Nitrogenous Heterocycle 5%). Mark the exact accumulation start date[4].

  • SAA Storage: Store the container in a designated Satellite Accumulation Area (SAA) within the lab, utilizing secondary containment (a chemical spill tray).

    • Causality: Secondary containment ensures that if the primary HDPE container fails, the toxic NHC waste does not reach the laboratory floor drains.

  • Final Disposal (Incineration): Request an Environmental Health & Safety (EH&S) pickup within 90 days. The waste must be subjected to high-temperature incineration (>1000°C).

    • Causality: Incineration is the only reliable, self-validating method to completely cleave the highly stable C-N bonds of the pyrrolo-imidazole core, converting it safely into inert N₂, CO₂, and H₂O.

Quantitative Data & Operational Parameters

Below is a summary of the critical parameters for managing this chemical safely.

ParameterValue / SpecificationOperational Implication
CAS Number 1378833-56-7Unique identifier required for all SDS and waste tracking documentation[1].
Molecular Formula C₈H₉N₃O₂ (Base Ester)High nitrogen content dictates strict segregation from bleach/chlorine[3].
SAA Volume Limit 55 GallonsMaximum allowable hazardous waste volume in a laboratory setting[4].
SAA Time Limit 90 DaysMaximum storage time from the accumulation start date before mandatory EH&S pickup[4].
Disposal Method Incineration (>1000°C)Required thermal threshold to permanently destroy the bicyclic heterocyclic ring.

Process Visualization

The following diagram illustrates the logical workflow for the lifecycle management of this compound, from reaction generation to final destruction.

G N1 Reaction Generation N2 Quench & Neutralize N1->N2 N3 Segregate Waste N2->N3 N4 SAA Storage (<90 Days) N3->N4 N5 High-Temp Incineration N4->N5

Workflow for the safe handling, segregation, and disposal of nitrogenous heterocyclic waste.

References

  • Title: Chemical Waste Management | Drake University Source: drake.edu URL: [Link]

  • Title: Study on toxicity of nitrogenous heterocyclic compounds to aquatic organisms Source: researchgate.net URL: [Link]

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